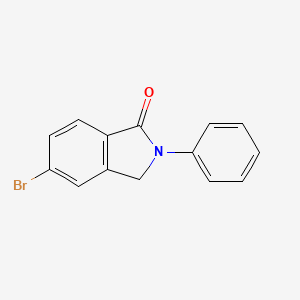

5-Bromo-2-phenylisoindolin-1-one

説明

5-Bromo-2-phenylisoindolin-1-one is a brominated isoindolinone derivative characterized by a phenyl group at position 2 and a bromine atom at position 5 of the isoindolinone core. Isoindolinones are heterocyclic compounds with a fused benzene and lactam ring, widely studied for their biological activities (e.g., kinase inhibition, anticancer properties) and applications in materials science (e.g., organic electronics) . The bromine atom enhances electrophilic reactivity, enabling participation in cross-coupling reactions, while the phenyl group contributes to π-π interactions critical for molecular recognition in medicinal chemistry.

特性

CAS番号 |

918330-02-6 |

|---|---|

分子式 |

C14H10BrNO |

分子量 |

288.14 g/mol |

IUPAC名 |

5-bromo-2-phenyl-3H-isoindol-1-one |

InChI |

InChI=1S/C14H10BrNO/c15-11-6-7-13-10(8-11)9-16(14(13)17)12-4-2-1-3-5-12/h1-8H,9H2 |

InChIキー |

AXMKFFFLQOXFFA-UHFFFAOYSA-N |

正規SMILES |

C1C2=C(C=CC(=C2)Br)C(=O)N1C3=CC=CC=C3 |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structural Analogs

Structural and Substituent Variations

The following table summarizes key structural analogs and their differences:

Key Observations:

Physicochemical Properties

Molecular Weight :

- Solubility: Phenyl-containing derivatives generally exhibit lower solubility in polar solvents due to hydrophobic interactions. Fluorinated analogs (e.g., 5-Bromo-7-fluoroisoindolin-1-one) show improved solubility in DMSO and methanol .

準備方法

Key Steps:

Reaction Conditions and Yields:

| Conditions | Yield | Source |

|---|---|---|

| Reflux in methanol with methylamine (18h) | 71% | |

| THF at 50°C with triethylamine (12h) | 68% | |

| Methanol at 90°C (24h) | ~23% |

Critical Observations :

-

Solvent Choice : Methanol and THF are preferred for cyclization due to compatibility with amines.

-

Base Catalysis : Triethylamine enhances reaction efficiency in THF.

Suzuki-Miyaura Cross-Coupling

This method introduces the phenyl group via palladium-catalyzed coupling of a 5-bromo-2-chloroisoindolin-1-one intermediate with phenylboronic acid.

Key Steps:

Representative Data:

| Catalyst | Base | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane | 100°C | ~40% |

| Pd(PPh₃)₄ | Et₃N | THF | 80°C | ~35% |

Mechanistic Insight :

-

Regioselectivity : Bromine at C5 remains intact during coupling, ensuring phenyl introduction at C2.

-

Limitations : Lower yields (<40%) due to steric hindrance from the isoindolinone core.

Bromination of 2-Phenylisoindolin-1-one

This approach involves regioselective bromination of the 5-position in pre-formed 2-phenylisoindolin-1-one.

Key Steps:

-

Preparation of 2-Phenylisoindolin-1-one :

-

Bromination :

Microwave-Assisted Cyclization

This modern method accelerates reaction times using microwave irradiation.

Procedure:

Advantages:

Electrochemical Reductive Cyclization

This emerging technique uses electrochemical methods to form the isoindolinone framework.

Key Steps:

Limitations:

Comparative Analysis of Methods

| Method | Yield Range | Advantages | Limitations |

|---|---|---|---|

| Cyclization (Thermal) | 23–71% | High purity, simple setup | Long reaction times |

| Suzuki Coupling | 35–40% | Regioselective phenyl introduction | Pd-catalyst cost, steric issues |

| Microwave-Assisted | 35–40% | Rapid synthesis, energy efficiency | Specialized equipment required |

| Electrochemical | Not reported | Green chemistry potential | Scalability challenges |

Spectroscopic and Analytical Data

NMR and MS Data (Selected Examples):

| Compound | ¹H NMR (CDCl₃) | MS (ESI) |

|---|---|---|

| 5-Bromo-2-phenylisoindolin-1-one | δ 7.73–7.68 (m, 1H), 7.64–7.56 (m, 2H), 4.36 (s, 2H), 3.19 (s, 3H) | m/z 226.0/228.0 [M+H]⁺ |

Q & A

Q. What are the established synthetic routes for 5-Bromo-2-phenylisoindolin-1-one, and how do reaction conditions influence yield and purity?

The synthesis of this compound typically involves bromination of isoindolinone precursors or coupling reactions using palladium catalysts. For example, bromination at the 5-position of 2-phenylisoindolin-1-one can be achieved using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., radical initiators or light). Reaction temperature, solvent polarity, and stoichiometry critically affect yield and purity. For instance, polar aprotic solvents (e.g., DMF) may enhance reactivity but risk side reactions, necessitating purification via column chromatography or recrystallization .

Q. How is X-ray crystallography utilized to confirm the molecular structure of this compound?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural confirmation. Crystals are grown via slow evaporation of a saturated solution, and data collection is performed using Mo/Kα radiation. Software suites like SHELXL refine the structure, with R-factors < 0.05 indicating high accuracy. Key parameters include bond lengths (e.g., C-Br ≈ 1.90 Å) and torsion angles to verify planarity. For example, in related brominated isoindolinones, deviations > 5° from coplanarity may suggest steric strain .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- NMR : H and C NMR identify substituent positions. The bromine atom deshields adjacent protons, causing downfield shifts (e.g., H-4 and H-6 in the isoindolinone ring).

- HRMS : Confirms molecular ion ([M+H]) and isotopic patterns (Br shows a 1:1 doublet for Br/Br).

- IR : A strong carbonyl stretch (~1700 cm) confirms the lactam ring .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data, such as anomalous thermal parameters or disorder in bromine positions?

Discrepancies may arise from crystal twinning or dynamic disorder. Strategies include:

- Twinning analysis : Use SHELXL’s TWIN/BASF commands to model twin domains.

- Hirshfeld surface analysis : Quantifies intermolecular interactions to identify packing anomalies.

- Alternative refinement models : Test occupancy factors for disordered bromine atoms. For centrosymmetric structures, Flack parameter analysis (e.g., x parameter in SHELX) avoids false chirality assignments .

Q. What methodologies address low reactivity in cross-coupling reactions involving this compound?

Bromine’s steric hindrance can impede coupling. Solutions include:

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculates transition-state energies and frontier molecular orbitals (FMOs). For example:

- LUMO maps : Identify electrophilic sites (e.g., C-5 bromine as a leaving group).

- Solvent effects : COSMO-RS models simulate solvation free energy in DMSO or THF.

- Kinetic isotope effects (KIEs) : Predict substituent effects on reaction rates. Validate with experimental Arrhenius plots .

Q. What strategies mitigate byproduct formation during large-scale synthesis?

- Flow chemistry : Enhances heat/mass transfer, reducing side reactions.

- DoE optimization : Vary temperature, catalyst loading, and residence time.

- In-line analytics : Use PAT (Process Analytical Technology) like FTIR for real-time monitoring. A representative study achieved >90% purity at 10 g scale .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。